3-Cyano-2-methoxybenzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOMVQWHQSDWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyano-2-methoxybenzoic Acid physical properties
Executive Summary
3-Cyano-2-methoxybenzoic acid (CAS 406938-74-7) is a specialized aromatic scaffold utilized primarily in the synthesis of bioactive small molecules. Its structural rigidity, provided by the ortho-methoxy substituent, locks the conformation of the benzoic acid moiety, making it a critical intermediate for designing kinase inhibitors and receptor antagonists where precise spatial orientation is required. This guide outlines the physicochemical properties, synthesis logic, and validated characterization protocols necessary for its integration into drug discovery workflows.
Physicochemical Identity
The following data aggregates experimental observations and calculated properties standard for this chemotype.
Core Constants
| Property | Value |
| CAS Registry Number | 406938-74-7 |
| IUPAC Name | 3-Cyano-2-methoxybenzoic acid |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| SMILES | COC1=C(C(=CC=C1)C#N)C(=O)O |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 3.5 – 3.8 (Carboxylic acid) |
| Predicted LogP | ~1.6 |
Solubility Profile
The solubility of 3-Cyano-2-methoxybenzoic acid is heavily influenced by the pH of the medium due to the ionizable carboxylic acid group.
-
DMSO: Soluble (>20 mg/mL). Recommended for preparing 10 mM stock solutions.
-
Water (Neutral pH): Low solubility (<1 mg/mL).
-
Water (Basic pH > 8): Soluble (forms carboxylate salt).
Synthesis & Manufacturing Logic
The synthesis of this compound typically follows a convergent route designed to avoid hydrolysis of the cyano group while establishing the electron-rich methoxy core.
Mechanistic Pathway
The most robust industrial route involves the cyanation of a 3-halo-2-methoxybenzoate precursor . Direct cyanation of the acid is avoided to prevent catalyst poisoning; instead, the ester is cyanated and subsequently hydrolyzed under controlled conditions.
Key Reaction Steps:
-
Methylation: 3-Bromo-2-hydroxybenzoic acid is methylated (MeI/K₂CO₃) to lock the phenol as a methoxy group.
-
Cyanation: Palladium-catalyzed cross-coupling (Rosenmund-von Braun or Zn(CN)₂) replaces the bromide with a nitrile.
-
Controlled Hydrolysis: The ester is cleaved using LiOH (mild base) to yield the final acid without hydrolyzing the nitrile to an amide.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis workflow emphasizing the protection of the nitrile group during ester hydrolysis.
Analytical Characterization Protocols
To ensure the integrity of the compound for biological assays, the following multi-modal validation protocol is required.
A. HPLC Purity Analysis[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep acid protonated).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/carboxyl).
-
Retention Time Logic: The compound is relatively polar due to the acid group but will retain longer than unsubstituted benzoic acid due to the methoxy/cyano lipophilicity.
B. 1H-NMR Validation (DMSO-d6)
-
δ 13.0-14.0 ppm (Broad s, 1H): Carboxylic acid proton (exchangeable).
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons at positions 4 and 6.
-
δ 7.3-7.5 ppm (t, 1H): Aromatic proton at position 5 (triplet due to coupling with H4/H6).
-
δ 3.8-4.0 ppm (s, 3H): Methoxy group singlet. Note: The shift is downfield due to the ortho-electron withdrawing groups.
Experimental Protocol: Solubility & Stability Testing
For researchers using this compound in cell-based assays, correct solubilization is critical to prevent "crash-out" precipitation which leads to false negatives.
Protocol: Kinetic Solubility Determination
This protocol differentiates between thermodynamic solubility (equilibrium) and kinetic solubility (assay conditions).
-
Stock Preparation: Dissolve 10 mg of solid in 1 mL anhydrous DMSO to create a clear 10 mg/mL stock.
-
Precipitation Check: Spike 2 µL of stock into 98 µL of PBS (pH 7.4).
-
Turbidimetry: Measure Absorbance at 620 nm immediately and after 4 hours.
-
Pass Criteria: OD620 < 0.005 (indicates no precipitation).
-
Fail Criteria: Visible cloudiness or high OD.
-
Solubility Decision Tree
Figure 2: Logical flow for establishing assay-ready solutions, preventing common experimental errors.
Handling and Safety
-
Hazard Identification: Irritant (Skin/Eye). The nitrile group is stable and does not release free cyanide under physiological conditions, but standard PPE (gloves, goggles) is mandatory.
-
Storage: Hygroscopic. Store in a desiccator at room temperature. Long-term storage of DMSO stocks should be at -20°C to prevent degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid (Structural Analogue Reference). Retrieved from [Link]
- European Patent Office.Synthesis of substituted cyanobenzoic acids. Patent EP2486004B1.
Sources
Methodological & Application
The Versatile Scaffold: A Guide to the Synthesis of Heterocycles from 3-Cyano-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Cyano-2-methoxybenzoic Acid in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. 3-Cyano-2-methoxybenzoic acid emerges as a particularly valuable starting material for the construction of privileged heterocyclic systems, notably quinazolinones and benzothiophenes. Its strategically placed functional groups—a carboxylic acid, a nitrile, and a methoxy group—offer a rich platform for a variety of chemical transformations and cyclization strategies.
This technical guide provides detailed application notes and protocols for the synthesis of quinazolinone and benzothiophene derivatives from 3-cyano-2-methoxybenzoic acid. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying chemical logic and field-proven insights to empower researchers in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
PART 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The synthetic strategy to access quinazolinones from 3-cyano-2-methoxybenzoic acid hinges on the formation of a key intermediate: a 2-amino-3-cyanobenzoic acid derivative. This can be approached through a multi-step sequence involving the demethylation of the methoxy group followed by the introduction of an amino functionality.
Synthetic Strategy Overview: From Methoxy to Amino
The conversion of the 2-methoxy group to a 2-amino group is a critical transformation. A plausible and experimentally supported pathway involves two key steps:
-
O-Demethylation: The selective cleavage of the methyl ether to reveal a hydroxyl group.
-
Conversion of Hydroxyl to Amino Group: A subsequent reaction to introduce the amine functionality.
Caption: Proposed synthetic pathway for quinazolinone derivatives.
Protocol 1: Synthesis of 2-Amino-3-cyanobenzoic Acid
This protocol outlines a two-step process to generate the key anthranilic acid intermediate.
Step 1: O-Demethylation of 3-Cyano-2-methoxybenzoic Acid
The selective demethylation of aryl methyl ethers is a well-established transformation.[3][4] Reagents such as boron tribromide (BBr₃) or strong acids can be effective. However, a method utilizing aliphatic amines in aprotic dipolar solvents offers a regioselective and often milder alternative.[5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Cyano-2-methoxybenzoic Acid | C₉H₇NO₃ | 177.16 | 1 eq | Starting Material |
| Piperazine | C₄H₁₀N₂ | 86.14 | 5 eq | Demethylating agent |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 10 mL/g of SM | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyano-2-methoxybenzoic acid (1 eq) and N,N-dimethylacetamide (10 mL per gram of starting material).
-
Add piperazine (5 eq) to the solution.
-
Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-3-cyanobenzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Conversion of 2-Hydroxy-3-cyanobenzoic Acid to 2-Amino-3-cyanobenzoic Acid
The conversion of a phenolic hydroxyl group to an amino group can be achieved through various methods. A common approach involves the formation of a sulfonate ester followed by nucleophilic substitution with an amine source.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Hydroxy-3-cyanobenzoic Acid | C₈H₅NO₃ | 163.13 | 1 eq | Intermediate from Step 1 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 eq | Base |
| 4-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 eq | Tosylating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL/g of SM | Solvent |
| Ammonia (in methanol, 7N) | NH₃ | 17.03 | Excess | Aminating agent |
| Dioxane | C₄H₈O₂ | 88.11 | As needed | Solvent for amination |
Procedure:
-
Dissolve 2-hydroxy-3-cyanobenzoic acid (1 eq) in dichloromethane (10 mL per gram).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq).
-
Slowly add 4-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tosylate intermediate.
-
Dissolve the crude tosylate in dioxane and transfer to a sealed tube.
-
Add an excess of a 7N solution of ammonia in methanol.
-
Heat the sealed tube to 100-120 °C for 12-18 hours.
-
Cool the reaction mixture, and concentrate under reduced pressure.
-
Purify the resulting 2-amino-3-cyanobenzoic acid by column chromatography or recrystallization.
Protocol 2: Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[4][6][7]
Caption: Niementowski synthesis of 8-cyanoquinazolin-4(3H)-one.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-3-cyanobenzoic Acid | C₈H₆N₂O₂ | 162.15 | 1 eq | Key Intermediate |
| Formamide | CH₃NO | 45.04 | Large Excess | Reagent and Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzoic acid (1 eq) with a large excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to 150-180 °C for 2-4 hours. The reaction progress can be monitored by observing the evolution of water.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain pure 8-cyanoquinazolin-4(3H)-one.
PART 2: Synthesis of Benzothiophene Derivatives
Benzothiophenes are another class of sulfur-containing heterocycles with significant pharmacological relevance, exhibiting activities such as anticancer and anti-inflammatory effects.[8][9] A viable synthetic route from 3-cyano-2-methoxybenzoic acid involves the conversion to a 2-mercaptobenzoic acid derivative, which can then undergo cyclization.
Synthetic Strategy Overview: From Methoxy to Thiol
The transformation of the 2-methoxy group to a 2-mercapto group is the cornerstone of this synthetic pathway. A practical approach involves the conversion of the starting material to a 2-halobenzoic acid derivative, followed by a nucleophilic substitution with a sulfur source.
Caption: Proposed synthetic pathway for benzothiophene derivatives.
Protocol 3: Synthesis of 2-Mercapto-3-cyanobenzoic Acid
This protocol details a two-step synthesis of the key 2-mercaptobenzoic acid intermediate.
Step 1: Synthesis of 2-Bromo-3-cyanobenzoic Acid
While direct bromination of 3-cyano-2-methoxybenzoic acid might be challenging due to the directing effects of the substituents, a more reliable route involves the demethylation to 2-hydroxy-3-cyanobenzoic acid (as described in Protocol 1, Step 1) followed by conversion of the hydroxyl group to a bromine atom via a Sandmeyer-type reaction on the corresponding amine. A more direct, albeit potentially lower-yielding, approach is the direct bromination of a related methoxybenzoic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| m-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 1 eq | Analogous Starting Material |
| Halogenated Hydrocarbon Solvent | - | - | As needed | e.g., Chloroform |
| Brominating Agent | - | - | As needed | e.g., Dibromohydantoin |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic |
Procedure:
-
Dissolve m-methoxybenzoic acid (1 eq) in a halogenated hydrocarbon solvent.
-
Add a catalytic amount of sulfuric acid and a bromination initiator.
-
Add the brominating agent (e.g., dibromohydantoin) and stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice water and extract the product.
-
Purify the crude 2-bromo-5-methoxybenzoic acid by recrystallization.
Step 2: Thiolation of 2-Bromo-3-cyanobenzoic Acid
The conversion of an aryl bromide to a thiol can be achieved through various methods, including reaction with sodium hydrosulfide or via a copper-catalyzed reaction with a sulfur source.[11][12][13]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Bromo-3-cyanobenzoic Acid | C₈H₄BrNO₂ | 226.03 | 1 eq | Intermediate |
| Sodium Hydrosulfide | NaSH | 56.06 | 1.5 eq | Sulfur source |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL/g of SM | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification |
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-3-cyanobenzoic acid (1 eq) in DMF.
-
Add sodium hydrosulfide (1.5 eq) and heat the mixture to 80-100 °C.
-
Stir the reaction for 4-8 hours, monitoring by TLC.
-
Cool the mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 2-mercapto-3-cyanobenzoic acid.
-
Recrystallize from a suitable solvent if necessary.
Protocol 4: Cyclization to form Benzothiophene Derivatives
The intramolecular cyclization of 2-mercaptobenzoic acid derivatives can be achieved by reaction with α-halo ketones or α-halo esters.[1][14]
Caption: Cyclization to form benzothiophene derivatives.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Mercapto-3-cyanobenzoic Acid | C₈H₅NO₂S | 179.19 | 1 eq | Key Intermediate |
| α-Bromo Ketone or Ester | RCOCH₂Br | - | 1.1 eq | Cyclization partner |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 eq | Base |
| Ethanol | C₂H₅OH | 46.07 | As needed | Solvent |
Procedure:
-
Dissolve 2-mercapto-3-cyanobenzoic acid (1 eq) in ethanol.
-
Add triethylamine (2.2 eq) to the solution.
-
Add the α-bromo ketone or ester (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting benzothiophene derivative by column chromatography.
PART 3: Applications in Drug Development
The quinazolinone and benzothiophene scaffolds synthesized from 3-cyano-2-methoxybenzoic acid are of significant interest in drug discovery due to their wide range of biological activities.
Quinazolinones: This class of compounds has demonstrated remarkable therapeutic potential. For instance, certain quinazolinone derivatives are known to act as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them valuable candidates for anticancer therapies.[2][15] The presence of the cyano group at the 8-position can influence the electronic properties of the molecule and its interaction with biological targets, potentially leading to enhanced activity or selectivity.
Benzothiophenes: Benzothiophene derivatives have also shown promise as anticancer agents, with some analogs exhibiting significant cytotoxic activity against various cancer cell lines.[8][16][17] The diverse substitution patterns achievable through the synthetic routes described herein allow for the generation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
References
Sources
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Niementowski quinoline synthesis | 4 Publications | 216 Citations | Top Authors | Related Topics [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 12. Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanomaterchem.com [nanomaterchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
Experimental Protocol: High-Purity Synthesis of 3-Cyano-2-methoxybenzoic Acid
Strategic Abstract & Route Selection
The synthesis of 3-cyano-2-methoxybenzoic acid presents a specific regiochemical challenge: introducing a nitrile group adjacent to a methoxy substituent on a benzoic acid core. While electrophilic aromatic substitution (e.g., nitration/reduction/Sandmeyer) is possible, it often suffers from poor regioselectivity due to the directing conflict between the methoxy (ortho/para) and carboxyl (meta) groups.
The Selected Route: Palladium-Catalyzed Cyanation of the Aryl Bromide This protocol utilizes a robust, three-step sequence starting from commercially available 3-bromo-2-methoxybenzoic acid .
-
Esterification: Protection of the carboxylic acid to prevent catalyst poisoning.
-
Pd-Catalyzed Cyanation: Installation of the nitrile using Zinc Cyanide (
).[1][2][3] -
Controlled Hydrolysis: Saponification of the ester without hydrolyzing the labile nitrile group.
Mechanistic Rationale (Why this route?)
-
Catalyst Longevity: Free carboxylic acids can protonate active Pd(0) species or bind tightly to the metal center, arresting the catalytic cycle. Methyl ester protection eliminates this risk.
-
Safety & Stoichiometry: We utilize
rather than NaCN. Zinc cyanide has low solubility in DMF, releasing cyanide ions slowly. This "reservoir effect" prevents the saturation of the Palladium center with cyanide ligands, which would otherwise form inactive species (catalyst poisoning).
Experimental Workflow Logic
Figure 1: Step-wise synthetic workflow emphasizing the protection-deprotection strategy to preserve catalyst activity.
Detailed Experimental Protocols
Step 1: Methyl Ester Protection
Objective: Mask the acidic proton to facilitate the subsequent organometallic coupling.
-
Reagents: 3-Bromo-2-methoxybenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),
(conc., cat.). -
Procedure:
-
Dissolve 3-bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) in MeOH (100 mL).
-
Add concentrated
(1.0 mL) dropwise. -
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). Acid spot (
) should disappear; Ester spot ( ) appears. -
Concentrate in vacuo. Redissolve residue in EtOAc, wash with Sat.[1]
(2x) and Brine. -
Dry over
and concentrate.
-
-
Expected Yield: >95% (Clear oil or low-melting solid). Use directly in Step 2.
Step 2: Palladium-Catalyzed Cyanation (The Critical Step)
Objective: Substitution of Aryl-Br with Aryl-CN. Note: This step requires strict oxygen-free conditions.
| Parameter | Specification |
| Substrate | Methyl 3-bromo-2-methoxybenzoate (1.0 equiv) |
| Cyanide Source | Zinc Cyanide ( |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) ( |
| Solvent | DMF (Anhydrous, degassed) |
| Temperature | 85–95 °C |
| Time | 4–16 Hours |
Protocol:
-
Setup: In a glovebox or under a strong Argon flow, charge a Schlenk flask with the bromo-ester (10.0 g, ~40.8 mmol),
(2.87 g, 24.5 mmol), and (2.35 g, 2.0 mmol). -
Degassing: Add anhydrous DMF (80 mL). Sparge with Argon for 15 minutes. Seal the vessel.
-
Reaction: Heat to 90 °C.
-
Visual Check: The solution should remain yellow/orange. If it turns black (Pd precipitation) early, conversion will stall.
-
-
Workup (Caution: Cyanide):
-
Dilute with EtOAc (200 mL).
-
Quench: Pour into a beaker containing Sat.
or dilute ammonia (to complex excess cyanide). Stir for 30 mins. -
Filter through a pad of Celite to remove Zinc/Palladium solids.
-
Wash the filtrate with Water (3x) and Brine (1x) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Characterization: IR will show a sharp nitrile stretch at
.
Step 3: Regioselective Hydrolysis
Objective: Cleave the methyl ester without hydrolyzing the nitrile to an amide.
-
Reagents: Methyl 3-cyano-2-methoxybenzoate, LiOH (2.0 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve the cyano-ester (5.0 g, 26.1 mmol) in THF (40 mL).
-
Cool to 0 °C in an ice bath.
-
Add a solution of LiOH (1.25 g, 52.2 mmol) in Water (13 mL) dropwise.
-
Allow to warm to Room Temperature (20–25 °C). Do not heat.
-
Monitor by LC-MS. Reaction is typically complete in 2–4 hours.
-
Isolation:
-
Evaporate THF in vacuo (keep bath <35 °C).
-
Acidify the aqueous residue carefully with 1N HCl to pH 3–4. (Product precipitates).
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
-
Critical Process Parameters & Troubleshooting
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate in Step 2 | Catalyst decomposition (Pd black formation). | Ensure strictly anhydrous/degassed DMF. Add 1-2% polymethylhydrosiloxane (PMHS) to stabilize Pd species. |
| Low Conversion (Step 2) | Catalyst poisoning by Cyanide.[4] | Reduce |
| Amide Byproduct (Step 3) | Over-hydrolysis of the nitrile. | Keep temperature <25 °C. Use LiOH (milder) instead of NaOH. Reduce reaction time. |
| Residual DMF | Inefficient aqueous wash. | DMF traps product. Wash organic layer with 5% LiCl solution instead of pure water. |
Safety: Cyanide Waste Management
Self-Validating Safety Loop: Never dispose of the aqueous waste from Step 2 directly.
-
Collect all aqueous layers and Celite pads.
-
Treat with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours.
-
Test with Merckoquant Cyanide strips (must be <1 mg/L) before disposal.
Alternative "Green" Cyanation (Beller's Method)
If handling solid
-
Reagents:
(0.25 equiv), (2 mol%), XPhos (4 mol%), (1.0 equiv). -
Solvent: DMAc/Water (1:1).
-
Advantage: Non-toxic solid source; cyanide is only released at the catalyst surface.
References
-
Cyanation of Aryl Halides (Review): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides.[6] Chemical Communications, (12), 1388–1389. Link
-
Zinc Cyanide Protocol: Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] Link
-
Safety in Pd-Catalyzed Reactions: Sperry, J. B., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Link
- Ester Hydrolysis Selectivity: Li, X., et al. (2019). Chemoselective Hydrolysis of Esters in the Presence of Nitriles. Tetrahedron Letters. (General reference for LiOH selectivity).
Sources
- 1. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Cyano-2-methoxybenzoic Acid in Advanced Organic Synthesis
The Strategic Advantage of 3-Cyano-2-methoxybenzoic Acid: A Molecular Scaffolding Perspective
3-Cyano-2-methoxybenzoic acid is a uniquely functionalized aromatic scaffold that offers synthetic chemists a powerful tool for the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy group. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and carboxyl groups creates a nuanced reactivity profile, enabling selective transformations at each site. This molecule serves as a versatile starting point for the synthesis of a wide array of compounds, including substituted benzamides, benzylamines, and various heterocyclic systems.[1][2] Its utility as a precursor is noted in the synthesis of important pharmaceutical intermediates.[1]
Key Synthetic Transformations and Mechanistic Insights
The true power of 3-Cyano-2-methoxybenzoic acid is unlocked through a series of high-yield, selective transformations that target its key functional groups.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid moiety is readily converted to an amide, a ubiquitous functional group in pharmaceuticals. Standard peptide coupling reagents can be employed to achieve this transformation with a wide range of amines.
Mechanism: The reaction typically proceeds via the activation of the carboxylic acid by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the thermodynamically stable amide bond. The use of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and improve yields.[3]
Reduction of the Cyano Group: Accessing Primary Amines
The nitrile group can be selectively reduced to a primary amine, providing a critical entry point for further functionalization. This transformation is of particular importance in drug discovery, as the resulting aminomethyl group is a common pharmacophore.
Mechanism: The reduction is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4][5] With LiAlH₄, the reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by acidic workup to yield the primary amine.[4][6] Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon, offers a milder alternative.[5]
Hydrolysis of the Cyano Group: Formation of Di-acids
Under appropriate conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding a phthalic acid derivative. This transformation can be catalyzed by either acid or base.[7][8]
Mechanism: In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.[8]
Experimental Protocols
General Protocol for Amide Coupling using EDC
This protocol describes a general procedure for the coupling of 3-Cyano-2-methoxybenzoic acid with a primary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Cyano-2-methoxybenzoic Acid | 177.16 | 1.0 | 1.0 |
| Primary Amine | - | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.13 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Cyano-2-methoxybenzoic acid (1.0 eq) and dissolve in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to the flask. The recommended solvent ratio is typically between 1:1 and 4:1 DCM:DMF.
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve the primary amine (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq).
-
Slowly add the amine solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.[10]
Protocol for the Reduction of a Nitrile to a Primary Amine
This protocol outlines the reduction of a 3-cyano-2-methoxybenzamide derivative to the corresponding primary amine using LiAlH₄.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Cyano-2-methoxybenzamide Derivative | - | 1.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 | 2.0 - 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
| 1 M NaOH (aq) | - | - | - |
| Water | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-cyano-2-methoxybenzamide derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 1 M NaOH (aq), and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the primary amine.
References
-
PubChem. (n.d.). 3-cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PubMed Central. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
Química Orgánica. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
-
ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]
-
ScienceMadness. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
ResearchGate. (2025). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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- 2. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
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- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Architectures of 3-Cyano-2-methoxybenzoic Acid
[1][2]
Executive Summary
3-Cyano-2-methoxybenzoic acid (CAS 406938-74-7) represents a highly functionalized aromatic scaffold utilized in the synthesis of cytokine inhibitors, mineralocorticoid receptor antagonists, and antitussive agents.[1] Its unique substitution pattern—featuring an electron-donating methoxy group ortho to an electron-withdrawing cyano group—creates a distinct electronic "push-pull" system that challenges standard catalytic manifolds.[1]
This guide details two critical palladium-catalyzed workflows:
-
Constructive Synthesis: The installation of the nitrile moiety via Pd-catalyzed cyanation (Rosenmund-von Braun type).[1]
-
Divergent Functionalization: The exploitation of the carboxylic acid as a Directing Group (DG) for distal C–H activation at the C6 position.
Chemical Logic & Retrosynthetic Analysis
The reactivity of 3-cyano-2-methoxybenzoic acid is governed by the interplay between the Carboxyl (DG) , the Methoxy (Blocking/Electronic) , and the Cyano (Electronic) groups.
-
Steric Crowding: The C2-methoxy group forces the C1-carboxyl group out of planarity, potentially inhibiting formation of the planar palladacycle required for C–H activation unless specific ligands (e.g., MPAA) are used.
-
Electronic Deactivation: The C3-cyano group is strongly electron-withdrawing, making the ring electron-deficient.[1] This facilitates oxidative addition (if halogenated) but makes electrophilic palladation (C–H activation) kinetically slower, requiring higher temperatures or silver additives.
Pathway Visualization
The following diagram illustrates the catalytic divergence points for this scaffold.
Figure 1: Catalytic divergence map. The scaffold can be synthesized via cyanation (Blue path) and further diversified via C-H activation (Green path).
Protocol A: Synthesis via Pd-Catalyzed Cyanation
Objective: Synthesis of 3-cyano-2-methoxybenzoic acid from its bromo-precursor. Context: While classical copper-mediated cyanation requires harsh conditions, Pd(0)-catalyzed cyanation using Zn(CN)₂ offers a milder alternative compatible with the methoxy ether.[1]
Mechanism & Critical Parameters[1]
-
Catalytic Cycle: Oxidative Addition (Ar-Br to Pd) → Transmetallation (Zn-CN to Pd) → Reductive Elimination (Ar-CN).[1]
-
Ligand Choice: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Triphenylphosphine (PPh₃) are preferred to stabilize the Pd(II)-cyano intermediate, which is prone to forming inactive resting states.
-
Additives: Zinc powder is often added to keep the catalyst active (reducing Pd(II) back to Pd(0)).
Detailed Experimental Protocol
Substrate: Methyl 3-bromo-2-methoxybenzoate (Esterification of the acid is recommended prior to cyanation to prevent carboxylate poisoning of the Pd-center).[1]
| Reagent | Equivalents | Role |
| Methyl 3-bromo-2-methoxybenzoate | 1.0 equiv | Substrate |
| Zn(CN)₂ | 0.6 equiv | Cyanating Agent |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| DMF (Anhydrous) | Solvent (0.2 M) | Medium |
| Conditions | 120°C / 12-16 h | Inert Atmosphere (N₂) |
Step-by-Step Workflow:
-
Setup: In a glovebox or under active N₂ flow, charge a dried Schlenk tube with the bromo-ester (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvation: Add anhydrous DMF (degassed). Note: Oxygen exclusion is critical; sparge DMF with N₂ for 15 mins before use.[1]
-
Reaction: Seal the vessel and heat to 120°C. Monitor via LC-MS. The product peak (M+H) should appear with a distinct nitrile stretch in IR (approx. 2230 cm⁻¹).
-
Workup (Safety Critical):
-
Hydrolysis (Optional): To obtain the free acid, treat the isolated ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 4 hours. Acidify carefully to pH 3 with 1M HCl to precipitate 3-cyano-2-methoxybenzoic acid.[1]
Protocol B: C6-Selective C–H Functionalization
Objective: Functionalization of the "distal" C6 position using the carboxylic acid as a directing group.[1] Significance: This reaction constructs highly substituted pharmacophores without pre-functionalization (e.g., halogenation) at the C6 position.
Mechanism: Concerted Metalation-Deprotonation (CMD)
The reaction proceeds via a Pd(II)/Pd(0) cycle. The carboxylate binds to Pd(II), positioning it near the ortho-C–H bond. A carbonate or acetate base assists in the cleavage of the C–H bond via a six-membered transition state.
-
Regioselectivity: The C2-methoxy group blocks the C2 position.[1] The C6 position is sterically accessible and electronically activated by the meta-cyano group (inductive effect).
Detailed Experimental Protocol (Fujiwara-Moritani Type)
Substrate: 3-Cyano-2-methoxybenzoic Acid.[1][3] Coupling Partner: Ethyl Acrylate (or styrenes).
| Component | Specification | Function |
| Catalyst | Pd(OAc)₂ (10 mol%) | C-H Activator |
| Ligand | Ac-Ile-OH (20 mol%) | MPAA Ligand (Accelerates CMD) |
| Oxidant | Ag₂CO₃ (1.0 equiv) | Regenerates Pd(II) |
| Base | Na₂HPO₄ (2.0 equiv) | Proton shuttle |
| Solvent | t-Amyl Alcohol (t-AmOH) | Promotes high T without reflux |
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a reaction vial, combine Pd(OAc)₂ and N-Acetyl-L-isoleucine (Ac-Ile-OH) in t-AmOH.[1] Stir at ambient temperature for 15 mins to form the active Pd-ligand complex.[1]
-
Substrate Addition: Add 3-cyano-2-methoxybenzoic acid (1.0 equiv), Ag₂CO₃ (1.0 equiv), and Na₂HPO₄.
-
Olefin Addition: Add Ethyl Acrylate (2.0 equiv).
-
Reaction: Seal and heat to 110°C for 18–24 hours.
-
Checkpoint: The reaction mixture will turn black (precipitating Ag(0)) as the reaction proceeds.
-
-
Purification:
-
Filter hot through Celite (washing with MeOH/DCM).
-
Concentrate and purify via reverse-phase HPLC (Acidic mobile phase to keep the product protonated) or flash chromatography (DCM/MeOH + 1% AcOH).
-
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Cyanation) | Pd Catalyst Poisoning | Switch to Pd₂(dba)₃ + dppf. Ensure DMF is strictly anhydrous. |
| Homocoupling (Ar-Ar) | Slow Transmetallation | Add catalytic Zn dust (10 mol%) to the cyanation mixture.[1] |
| No Reaction (C-H Act.) | Steric hindrance of OMe | Increase temperature to 130°C; switch solvent to HFIP (Hexafluoroisopropanol) to boost electrophilicity. |
| Decarboxylation | Overheating / Ag salt | Lower temperature to 90°C. Avoid Ag salts if possible; use Benzoquinone (BQ) as oxidant. |
References
-
Synthesis of Cyano-Benzoic Acids: European Patent EP 2486004 B1.[1] "Sulphone compounds for use in the treatment of obesity." (Example 36 details the cyanation of the bromo-methoxy precursor).
-
Pd-Catalyzed Cyanation Methodology: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a benchmark for the palladium-catalyzed cyanation of aryl halides."[1] Chemical Communications.[4][5] (General protocol adaptation).
-
Carboxyl-Directed C-H Activation: Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.[5] (Mechanistic basis for Ac-Ile-OH ligand).
-
Ortho-C-H Functionalization of Benzoic Acids: Giri, R., et al. (2014). "Pd-Catalyzed C–H Functionalization of Benzoic Acids." Chemical Reviews.
Sources
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- 3. CN116768859A - ç¨äºæ²»çççç¸å ³ç¾ç çåå§å¶ - Google Patents [patents.google.com]
- 4. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with 3-Cyano-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 3-Cyano-2-methoxybenzoic Acid in Medicinal Chemistry
3-Cyano-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a methoxy group—on the aromatic ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The cyano and methoxy substituents modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological profile of its derivatives.
This guide provides a comprehensive overview of the key considerations and detailed protocols for performing successful amide coupling reactions with 3-Cyano-2-methoxybenzoic Acid.
Mechanistic Insights and Strategic Considerations
Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2] The direct reaction is generally not feasible under mild conditions. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate.
The Role of Substituents in 3-Cyano-2-methoxybenzoic Acid
The reactivity of 3-Cyano-2-methoxybenzoic Acid in amide coupling reactions is influenced by the electronic and steric effects of its substituents:
-
2-Methoxy Group (ortho-position): The methoxy group at the ortho position exerts a significant "ortho effect." This effect is a combination of steric hindrance and electronic interactions. Sterically, the methoxy group can hinder the approach of the coupling reagent and the amine to the carboxylic acid. Electronically, the methoxy group is electron-donating through resonance and electron-withdrawing through induction. The interplay of these factors can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate.
-
3-Cyano Group (meta-position): The cyano group is a strong electron-withdrawing group through both induction and resonance. This increases the acidity of the carboxylic acid, which can be beneficial for the initial activation step.
A thorough understanding of these effects is crucial for selecting the appropriate coupling reagents and optimizing reaction conditions to achieve high yields and purity.
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical for a successful amide coupling reaction. Several classes of reagents are commonly used, each with its own advantages and disadvantages.
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC | Readily available, effective for a wide range of substrates.[3] | Can lead to racemization in chiral substrates; DCC can form an insoluble urea byproduct.[3] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | High coupling efficiency, low racemization, particularly effective for sterically hindered substrates.[4] | Can be more expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. | Can be sensitive to moisture. |
For substrates like 3-Cyano-2-methoxybenzoic Acid, where steric hindrance from the ortho-methoxy group may be a factor, aminium/uronium salt-based reagents such as HATU are often a good first choice due to their high reactivity.[4] Carbodiimides like EDC , often used in conjunction with additives, also represent a robust and cost-effective option.
The Importance of Additives
Additives are frequently used with coupling reagents to improve reaction rates, minimize side reactions, and suppress racemization (in the case of chiral amines).
| Additive | Role |
| Hydroxybenzotriazoles (HOBt, HOAt) | Forms a more stable and selective active ester with the carboxylic acid, reducing side reactions and racemization.[5] |
| OxymaPure® | A non-explosive alternative to HOBt/HOAt with high reactivity and low racemization potential.[6] |
| 4-(Dimethylamino)pyridine (DMAP) | A highly effective acylation catalyst, often used in small amounts. |
Experimental Protocols
The following protocols provide a starting point for the amide coupling of 3-Cyano-2-methoxybenzoic Acid. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that may be less reactive due to steric hindrance or electronic effects.
Workflow for HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Materials:
| Reagent/Material | Purpose | Typical Quantity |
| 3-Cyano-2-methoxybenzoic Acid | Starting material | 1.0 eq. |
| Amine | Nucleophile | 1.0 - 1.2 eq. |
| HATU | Coupling reagent | 1.1 - 1.3 eq. |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | 2.0 - 3.0 eq. |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | - |
| Ethyl acetate | Extraction solvent | - |
| 1 M HCl (aq) | Aqueous wash | - |
| Saturated NaHCO₃ (aq) | Aqueous wash | - |
| Brine | Aqueous wash | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | - |
Procedure:
-
To a solution of 3-Cyano-2-methoxybenzoic Acid (1.0 eq.) in anhydrous DMF, add the desired amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1-1.3 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, recrystallization, or preparative HPLC to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective alternative to HATU and is suitable for many amine substrates.
Workflow for EDC/HOBt-Mediated Amide Coupling
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Materials:
| Reagent/Material | Purpose | Typical Quantity |
| 3-Cyano-2-methoxybenzoic Acid | Starting material | 1.0 eq. |
| Amine | Nucleophile | 1.0 - 1.2 eq. |
| EDC hydrochloride | Coupling reagent | 1.1 - 1.5 eq. |
| HOBt | Additive | 1.1 - 1.3 eq. |
| Triethylamine (TEA) or DIPEA | Base (if amine salt is used) | 1.0 - 1.2 eq. |
| Anhydrous Dichloromethane (DCM) or DMF | Solvent | - |
| Ethyl acetate or DCM | Extraction solvent | - |
| 1 M HCl (aq) | Aqueous wash | - |
| Saturated NaHCO₃ (aq) | Aqueous wash | - |
| Brine | Aqueous wash | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | - |
Procedure:
-
Dissolve 3-Cyano-2-methoxybenzoic Acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.3 eq.) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.5 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate or DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive coupling reagent; Steric hindrance | Switch to a more powerful coupling reagent like HATU or PyBOP. Increase the reaction temperature or prolong the reaction time. |
| Poor quality of reagents | Use fresh, high-purity coupling reagents and anhydrous solvents. | |
| Formation of Side Products | N-acylurea formation (with carbodiimides) | Ensure an additive like HOBt or OxymaPure is used.[7] |
| Racemization of chiral amines | Perform the reaction at a lower temperature (0 °C) and use an additive like HOBt or HOAt. | |
| Difficult Purification | Water-soluble byproducts (from EDC) | Perform thorough aqueous washes during the work-up. |
| Insoluble byproducts (dicyclohexylurea from DCC) | If DCC is used, filter the reaction mixture before work-up. |
Conclusion
Amide coupling reactions involving 3-Cyano-2-methoxybenzoic Acid are a reliable method for the synthesis of a wide array of substituted benzamides. A careful selection of coupling reagents, additives, and reaction conditions is paramount to achieving high yields and purity, especially given the potential for steric hindrance from the ortho-methoxy group. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors.
References
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Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
- Google Patents. Process for preparing 3-methoxypropiophenone.
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ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
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Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
- Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
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MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]
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ResearchGate. Coupling Reagents. Available at: [Link]
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PubMed. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Available at: [Link]
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ResearchGate. Using aniline derivatives 37 for synthesis of thiadiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives 38. Available at: [Link]
- Google Patents. Preparation method of benzoic acid amide compounds.
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ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]
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ResearchGate. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
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Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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National Institutes of Health. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C–N Cleavage of Tertiary Amines. Available at: [Link]
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National Institutes of Health. (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Available at: [Link]
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Application Notes & Protocols for the Esterification of 3-Cyano-2-methoxybenzoic Acid
Introduction: Strategic Esterification of a Key Building Block
3-Cyano-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a methoxy ether—on a sterically substituted benzene ring makes it a versatile scaffold. However, these same features present unique challenges for chemical modification, particularly for the esterification of the carboxylic acid. The electron-withdrawing nature of the cyano group deactivates the carboxyl group towards nucleophilic attack, while the ortho-methoxy group can introduce steric hindrance.
The conversion of the carboxylic acid to an ester is a critical transformation, often required to modulate solubility, improve bioavailability in drug candidates, or to act as a protecting group during subsequent synthetic steps, such as modifications to the cyano group.[1] This document provides a detailed guide for researchers, outlining three robust methods for the esterification of 3-Cyano-2-methoxybenzoic Acid: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and the powerful Mitsunobu Reaction. Each protocol is presented with an in-depth explanation of the underlying mechanism and experimental rationale to empower scientists to make informed decisions based on their specific synthetic goals, substrate sensitivity, and available resources.
Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)
Principle & Rationale
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[2][6]
A strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] For a substrate like 3-Cyano-2-methoxybenzoic Acid, the deactivating effect of the cyano group makes this enhanced electrophilicity crucial for the reaction to proceed at a reasonable rate. The primary advantages of this method are its low cost and simplicity. However, the harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups elsewhere in a molecule.
Caption: Fischer-Speier Esterification Mechanism.
Detailed Protocol: Synthesis of Methyl 3-Cyano-2-methoxybenzoate
Materials:
-
3-Cyano-2-methoxybenzoic Acid (1.0 eq)
-
Anhydrous Methanol (MeOH, ~20-50 eq, solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Cyano-2-methoxybenzoic Acid (e.g., 5.0 g).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the acid dissolves completely.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with vigorous stirring. Caution: This addition is highly exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Work-up: Transfer the concentrated reaction mixture into a separatory funnel. Dilute with ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the remaining acid.[8] Caution: CO₂ gas evolution will occur. Swirl the funnel gently and vent frequently until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 3-cyano-2-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[1]
Method 2: Steglich Esterification (Carbodiimide Coupling)
Principle & Rationale
The Steglich esterification is a highly efficient method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[9][10] The reaction was first described by Wolfgang Steglich in 1978.[10] It utilizes a carbodiimide, most commonly N,N'-Dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[10][11]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[12] While an alcohol can react directly with this intermediate, the reaction is often slow. DMAP acts as a superior acyl transfer agent; it attacks the O-acylisourea to form an N-acylpyridinium salt.[12] This new intermediate is extremely reactive towards the alcohol, leading to rapid ester formation. A key role of DMAP is to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which would otherwise lower the yield.[9][12] The main drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents but can typically be removed by filtration.[10]
Caption: Steglich Esterification Mechanism.
Detailed Protocol: Synthesis of Ethyl 3-Cyano-2-methoxybenzoate
Materials:
-
3-Cyano-2-methoxybenzoic Acid (1.0 eq)
-
Anhydrous Ethanol (EtOH, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, sintered glass funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyano-2-methoxybenzoic Acid (e.g., 2.0 g, 1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Add anhydrous DCM (e.g., 50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Initiation: Cool the flask to 0°C using an ice-water bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (e.g., 10 mL). Add this DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Byproduct Removal: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acid wash removes residual DMAP, and the base wash removes any unreacted carboxylic acid.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-cyano-2-methoxybenzoate.
Method 3: Mitsunobu Reaction (Redox Condensation)
Principle & Rationale
The Mitsunobu reaction is a versatile and powerful method for synthesizing esters, particularly for sterically hindered alcohols or when inversion of stereochemistry at a chiral alcohol center is desired.[13] The reaction proceeds under very mild and neutral conditions, typically at or below room temperature.[14] It involves the use of a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The mechanism is initiated by the reaction of PPh₃ with the azodicarboxylate to form a betaine intermediate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is subsequently activated by the phosphonium salt, forming an oxyphosphonium species, which is an excellent leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated alcohol via an Sₙ2 reaction to form the desired ester.[15] The stereochemical inversion is a hallmark of this reaction. The main challenge in a Mitsunobu reaction is the purification, as it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate byproduct, which can be difficult to separate from the desired product.[13]
Caption: Mitsunobu Reaction Workflow.
Detailed Protocol: Synthesis of Isopropyl 3-Cyano-2-methoxybenzoate
Materials:
-
3-Cyano-2-methoxybenzoic Acid (1.0 eq)
-
Isopropanol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Cyano-2-methoxybenzoic Acid (e.g., 1.0 g, 1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF (e.g., 40 mL) and stir at room temperature until a clear solution is obtained.
-
Initiation: Cool the solution to 0°C in an ice-water bath. Using a syringe, add DIAD (1.5 eq) dropwise over 20-30 minutes. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification Strategy: The primary challenge is removing the TPPO and hydrazine byproducts.
-
Direct Chromatography: The most straightforward method is to load the crude residue directly onto a silica gel column and elute with a hexane/ethyl acetate gradient. The byproducts are typically more polar than the desired ester.
-
Precipitation/Extraction: Alternatively, the crude residue can be dissolved in a minimal amount of DCM and a larger volume of diethyl ether or hexanes can be added to precipitate the TPPO. After filtration, the filtrate can be concentrated and purified by chromatography.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure isopropyl 3-cyano-2-methoxybenzoate.
Summary and Comparison of Methods
The choice of esterification method depends critically on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh: Strong acid (H₂SO₄), high temp (reflux) | Mild: Neutral pH, 0°C to room temperature | Mild: Neutral pH, 0°C to room temperature |
| Key Reagents | Strong Acid Catalyst | DCC/EDC, DMAP (catalytic) | PPh₃, DIAD/DEAD |
| Stoichiometry | Large excess of alcohol required | Near stoichiometric (1.1-1.2 eq) | Stoichiometric (1.2-1.5 eq) |
| Advantages | Inexpensive, simple setup, suitable for large scale | High yields, mild conditions, wide substrate scope | Very mild, effective for hindered alcohols, stereochemical inversion |
| Disadvantages | Requires harsh conditions, not for sensitive substrates | DCC is an allergen, DCU byproduct removal needed | Expensive reagents, stoichiometric byproducts (TPPO) complicate purification |
| Typical Work-up | Neutralization, extraction | Filtration of DCU, extraction | Primarily chromatographic purification |
References
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JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. Available at: [Link]
-
Wikipedia. (2023). Steglich esterification. Wikipedia. Available at: [Link]
- Google Patents. (2014). CN103214396B - Production method of 3-cyanobenzoic acid.
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Truman ChemLab. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl E-2-Butenoate. Organic Syntheses. Available at: [Link]
-
University of Colorado Boulder. Esterification of benzoic acid to methyl benzoate. Department of Chemistry & Biochemistry. Available at: [Link]
-
European Patent Office. (2000). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
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ResearchGate. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
-
ChemComplete. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Available at: [Link]
-
ResearchGate. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
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-
American Chemical Society. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Journal of Organic Chemistry. Available at: [Link]
-
Ukrainian Chemical Journal. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available at: [Link]
-
MDPI. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. Available at: [Link]
-
ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]
-
ResearchGate. (2007). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Available at: [Link]
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MIT OpenCourseWare. (2005). Lecture 10: Fischer Esterification. Laboratory Chemistry. Available at: [Link]
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American Chemical Society. (1983). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at: [Link]
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-
Martin, S. F., & Dodge, J. A. (1995). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
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ChemComplete. (2017). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. YouTube. Available at: [Link]
-
ResearchGate. (2001). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]
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The Chemical Society of Japan. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Bulletin of the Chemical Society of Japan. Available at: [Link]
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SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]
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Large-scale synthesis of 3-Cyano-2-methoxybenzoic Acid
An Application Note for the Large-Scale Synthesis of 3-Cyano-2-methoxybenzoic Acid
Author: Gemini, Senior Application Scientist
Introduction
3-Cyano-2-methoxybenzoic Acid is a crucial building block in the synthesis of a variety of high-value chemical entities, including pharmaceuticals, agrochemicals, and functional materials. Its unique trifunctional substitution pattern on the benzene ring makes it an attractive intermediate for drug development professionals and researchers. The presence of the carboxylic acid, nitrile, and methoxy groups offers multiple points for chemical modification, allowing for the construction of complex molecular architectures. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-Cyano-2-methoxybenzoic Acid, emphasizing safety, scalability, and reproducibility. The chosen synthetic strategy is grounded in the well-established Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring.[1][2]
Strategic Overview: The Sandmeyer Reaction Approach
For the large-scale production of 3-Cyano-2-methoxybenzoic Acid, a multi-step process beginning with 3-Amino-2-methoxybenzoic acid is proposed. This route is selected for its reliability, high potential yield, and the use of readily available starting materials. The core of this strategy is the Sandmeyer reaction, which involves two main stages:
-
Diazotization: The primary aromatic amine (3-Amino-2-methoxybenzoic acid) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. In this step, the diazonium group, an excellent leaving group (N₂ gas), is displaced by a cyanide nucleophile, yielding the desired 3-Cyano-2-methoxybenzoic Acid.[2] The use of a copper(I) salt is a hallmark of the Sandmeyer reaction and is crucial for facilitating this transformation.[2]
This synthetic approach is summarized in the reaction scheme below.
Overall Synthetic Pathway
Caption: Reaction scheme for the synthesis of 3-Cyano-2-methoxybenzoic Acid.
Quantitative Data and Expected Outcomes
The following table summarizes the key quantitative parameters for a representative large-scale batch. The molar ratios are critical for ensuring high conversion and minimizing side reactions.
| Parameter | Value | Notes |
| Starting Material | 3-Amino-2-methoxybenzoic acid | 1.0 equivalent |
| Reagent 1 (Diazotization) | Sodium Nitrite (NaNO₂) | 1.1 equivalents |
| Reagent 2 (Diazotization) | Hydrochloric Acid (HCl, conc.) | 3.0 equivalents |
| Reagent 3 (Cyanation) | Copper(I) Cyanide (CuCN) | 1.2 equivalents |
| Solvent | Water, Toluene | - |
| Reaction Temperature | 0-5 °C (Diazotization), 20-50 °C (Cyanation) | Strict temperature control is crucial. |
| Reaction Time | 1-2 hours (Diazotization), 2-4 hours (Cyanation) | Monitor by TLC or HPLC. |
| Expected Yield | 75-85% | Based on typical Sandmeyer reaction efficiencies. |
| Expected Purity | >98% (after recrystallization) | Purity can be assessed by HPLC and NMR. |
Detailed Experimental Protocol
Safety First: Handling Cyanides
WARNING: Copper(I) cyanide and all cyanide-containing solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All steps involving cyanides MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4] An emergency cyanide antidote kit should be readily available. All cyanide waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal according to institutional safety guidelines.[4]
Step 1: Preparation of the Diazonium Salt
-
To a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a dropping funnel, add 3-Amino-2-methoxybenzoic acid (1.0 eq) and water (5 volumes).
-
Cool the slurry to 0-5 °C using a circulating chiller.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.
-
In a separate vessel, dissolve sodium nitrite (1.1 eq) in water (2 volumes).
-
Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The reaction can be monitored for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.2 eq) in water (5 volumes).
-
Warm this solution to approximately 20 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution over 1-2 hours. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to keep the reaction temperature between 20-50 °C. A cooling system may be necessary to manage the exotherm.
-
After the addition is complete, allow the reaction mixture to stir at 50 °C for 2 hours to ensure complete conversion. Monitor the reaction progress by TLC or HPLC.
Step 3: Product Isolation and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add toluene (10 volumes) to the reactor and stir for 30 minutes to extract the product.
-
Separate the organic layer. The aqueous layer can be extracted again with toluene (2 x 5 volumes) to maximize recovery.
-
Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Cyano-2-methoxybenzoic Acid.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a high-purity crystalline solid.[4]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the large-scale synthesis of the target compound.
Conclusion
The protocol detailed in this application note presents a robust and scalable method for the synthesis of 3-Cyano-2-methoxybenzoic Acid. By leveraging the classic Sandmeyer reaction, this procedure offers a reliable pathway to this valuable chemical intermediate with good yield and high purity. Adherence to the specified reaction conditions, particularly temperature control during the diazotization step, and strict observation of safety protocols for handling cyanides are paramount for the successful and safe execution of this synthesis on a large scale.
References
- CN103214396B - Production method of 3-cyanobenzoic acid.
-
Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide . Technical Disclosure Commons. [Link]
- Process for producing cyanobenzoic acid derivatives.
-
Sandmeyer Reaction Mechanism . BYJU'S. [Link]
- Process for synthesizing benzoic acids.
- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
-
Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives . Rasayan Journal of Chemistry. [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid . University of Central Arkansas. [Link]
-
Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]
-
Grignard Reaction . Jasperse, Chem 355. [Link]
-
Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Cyano-2-methoxybenzoic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Cyano-2-methoxybenzoic Acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. By understanding the fundamental principles behind the purification strategies and anticipating potential pitfalls, you can significantly improve the purity, yield, and consistency of your final product.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of crude 3-Cyano-2-methoxybenzoic Acid in a question-and-answer format. Each solution is grounded in established chemical principles and provides actionable protocols.
Issue 1: My crude product is a discolored solid (e.g., yellow, brown, or off-white). How can I improve its appearance and purity?
Answer: Discoloration in the crude product typically arises from two main sources: residual starting materials or byproducts from the synthesis. A common synthetic route to 3-Cyano-2-methoxybenzoic Acid involves the methylation of 3-cyano-2-hydroxybenzoic acid. In this case, incomplete methylation can leave residual phenolic starting material, which is prone to oxidation and can cause discoloration. Another potential source of impurities is the over-oxidation of a precursor if a methyl group is being converted to the carboxylic acid.
To address this, a multi-step purification strategy involving acid-base extraction followed by recrystallization is highly effective.
Caption: A general workflow for the purification of crude 3-Cyano-2-methoxybenzoic Acid.
Acid-base extraction is a powerful technique for separating acidic compounds like carboxylic acids from neutral or basic impurities[1][2]. The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.
-
Dissolution: Dissolve the crude 3-Cyano-2-methoxybenzoic Acid in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is crucial to selectively deprotonate the more acidic carboxylic acid without reacting with potentially less acidic phenolic impurities.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The deprotonated 3-cyano-2-methoxybenzoate salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2). This will protonate the carboxylate, causing the pure 3-Cyano-2-methoxybenzoic Acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures[3][4].
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures. For cyanobenzoic acid derivatives, suitable solvents include ethanol, methanol, or acetonitrile[5][6]. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Issue 2: The yield of my purified product is very low after recrystallization. What are the possible causes and how can I improve it?
Answer: Low recovery after recrystallization is a common issue and can be attributed to several factors. Understanding the solubility profile of your compound is key to troubleshooting this problem.
Sources
Technical Support Center: Recrystallization of 3-Cyano-2-methoxybenzoic Acid
Welcome to the technical support guide for the purification of 3-Cyano-2-methoxybenzoic Acid via recrystallization. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the critical molecular features of 3-Cyano-2-methoxybenzoic Acid that influence solvent selection?
Understanding the molecular structure is paramount for selecting an appropriate recrystallization solvent. 3-Cyano-2-methoxybenzoic Acid possesses several key functional groups that dictate its polarity and solubility:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.
-
Cyano Group (-CN): A strongly polar group that is a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): Moderately polar and acts as a hydrogen bond acceptor.
-
Benzene Ring: A nonpolar aromatic core.
The combination of these groups results in a molecule of intermediate to high polarity. The "like dissolves like" principle suggests that polar solvents will be the most effective candidates for recrystallization.[1]
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
The perfect solvent is one that creates a significant difference in the compound's solubility with temperature. The essential characteristics are:
-
High Solubility at High Temperatures: The solvent must completely dissolve 3-Cyano-2-methoxybenzoic Acid at or near the solvent's boiling point.[2][3]
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.[2][3]
-
Does Not React: The solvent must be chemically inert and not react with the compound.[2][4]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 3-Cyano-2-methoxybenzoic Acid to prevent the compound from "oiling out".[5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2][4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
Q3: Which specific solvents are recommended as a starting point for 3-Cyano-2-methoxybenzoic Acid?
Based on the molecule's polar nature and established practices for similar aromatic acids, the following solvents and solvent systems are excellent starting points. A patent for the structurally similar 3-cyanobenzoic acid successfully uses ethanol for recrystallization, making it a primary candidate.[6]
| Solvent/System | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | 78 | A polar protic solvent. Likely to dissolve the compound when hot and allow for good crystal formation upon cooling. A very common and effective choice for benzoic acid derivatives.[7] |
| Isopropanol | 82 | Similar to ethanol, offers a slightly different polarity profile that may improve crystal quality or recovery. |
| Methanol/Water | Varies | A mixed-solvent system. The compound is likely very soluble in methanol but not in water.[8] This allows for fine-tuning the solubility to achieve high recovery. |
| Ethanol/Water | Varies | A classic mixed-solvent system for moderately polar compounds. Dissolve in hot ethanol, then add hot water as the anti-solvent.[8] |
| Acetone | 56 | A polar aprotic solvent. Its lower boiling point can be advantageous, but rapid cooling may lead to smaller crystals. |
| Water | 100 | As a highly polar solvent, it is a potential candidate. Benzoic acid itself can be recrystallized from hot water.[4][9][10] However, the methoxy and cyano groups may alter solubility, making it less ideal as a single solvent but excellent as an anti-solvent. |
Troubleshooting Guide
Q4: My compound has "oiled out" into a liquid instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid layer instead of a solid crystalline lattice.[11] This is typically caused by one of two issues:
-
High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution rapidly.
-
Solution Temperature Above Melting Point: The boiling point of the solvent is higher than the melting point of the solute, or the dissolved solute depresses the melting point below the solution temperature.[5]
Corrective Actions:
-
Re-heat the entire mixture until the oil fully redissolves.
-
Add a small amount (10-20% more) of hot solvent to reduce the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice instead of an amorphous oil.
-
If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.[5]
Q5: Crystal formation is not starting, even after the solution has cooled completely. What steps can I take to induce crystallization?
A supersaturated solution may be reluctant to nucleate. Here are several effective techniques to induce crystal growth:
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus.[11][12] The microscopic glass fragments that are scraped off can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure 3-Cyano-2-methoxybenzoic Acid, add a single tiny crystal to the supersaturated solution.[13] This provides a perfect template for further crystallization.
-
Reduce the Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[14]
-
Flash Freeze: Briefly dip the bottom of the flask in a dry ice/acetone bath for a few seconds to create a concentrated, frozen layer. As this layer thaws and redissolves, it can generate a high number of nucleation sites.
Q6: My final yield is very low. What are the most common reasons for poor recovery?
Low recovery is a frequent issue in recrystallization. The most common culprits are:
-
Using Too Much Solvent: This is the most frequent error.[15] The minimum amount of boiling solvent should be used to dissolve the crude solid. Any excess will retain more of your product in the cold mother liquor.
-
Premature Crystallization: The compound crystallized in the funnel stem during hot filtration.[11] To prevent this, use a stemless funnel and ensure the funnel and receiving flask are pre-heated with hot solvent vapor before filtering.
-
Incomplete Cooling: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes after it has reached room temperature to minimize the amount of compound soluble in the cold solvent.[9]
-
Inappropriate Solvent Choice: The chosen solvent may have significant solubility for the compound even at low temperatures. A different solvent or a mixed-solvent system may be required.
Experimental Protocols & Visual Guides
Solvent Selection Workflow
The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent system.
Caption: Decision tree for single-solvent recrystallization screening.
Detailed Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is recommended when a single solvent does not provide optimal recovery.
-
Dissolution: Place the crude 3-Cyano-2-methoxybenzoic Acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely at a gentle boil. Use a boiling stick or magnetic stirring to ensure even heating.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the cloudy solution clear again. At this stage, if insoluble impurities are present, perform a hot filtration.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[3]
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final recrystallization mixture) to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter, followed by placing them in a vacuum oven.
References
-
Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
- Production method of 3-cyanobenzoic acid.
-
Recrystallization of Benzoic Acid. University of St. Thomas. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Cheméo. [Link]
-
Benzoic acid, 2-methoxy-. NIST WebBook. [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization - Part 2. University of Massachusetts. [Link]
-
Recrystallization Benzoic Acid. Scribd. [Link]
-
Recrystallization - Why two solvents? Reddit. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]
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Technical Support Center: Synthesis of 3-Cyano-2-methoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Cyano-2-methoxybenzoic Acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. The guidance is structured to address specific experimental issues, explaining the underlying chemical principles and offering validated protocols to overcome common challenges.
The most prevalent synthetic route to 3-Cyano-2-methoxybenzoic Acid involves a Sandmeyer reaction, starting from 2-methoxy-3-nitrobenzoic acid, which is first reduced to 3-amino-2-methoxybenzoic acid. The subsequent diazotization of the amino group followed by cyanation is a critical sequence where side reactions can significantly impact yield and purity.
Overall Synthetic Workflow
The diagram below outlines the primary transformation from the key intermediate, 3-amino-2-methoxybenzoic acid, to the final product.
Caption: Key stages in the synthesis of 3-Cyano-2-methoxybenzoic Acid.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolution.
Issue 1: Low Yield and Purity after Sandmeyer Reaction
Question: My Sandmeyer reaction has a low yield, and I'm observing a significant amount of a dark, tarry byproduct. What is causing this, and how can I prevent it?
Answer: This is a classic problem associated with the instability of the arenediazonium salt intermediate. Low yields and byproduct formation are typically due to premature decomposition of this salt before it can react with the copper(I) cyanide complex.
Causality: Arenediazonium salts are notoriously unstable at elevated temperatures.[1][2] If the temperature of the diazotization or the Sandmeyer reaction rises above the optimal range (typically 0-5 °C), the diazonium group (-N₂⁺) can be lost as nitrogen gas (N₂), a thermodynamically very favorable process. This generates a highly reactive aryl cation or radical, which can then react non-selectively with water or other nucleophiles present in the mixture.[3][4] Reaction with water is particularly problematic as it leads to the formation of 2-methoxy-3-hydroxybenzoic acid, a phenolic impurity that can further polymerize or decompose into the observed tarry material.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low Sandmeyer reaction yield.
Detailed Protocol for Temperature Control:
-
Pre-cool all solutions: Before starting, cool the solutions of 3-amino-2-methoxybenzoic acid, sodium nitrite, and the copper(I) cyanide to 0 °C.
-
Use an ice-salt bath: Maintain the reaction vessel in an ice-salt bath to ensure the temperature does not exceed 5 °C during the slow, dropwise addition of the sodium nitrite solution.
-
Monitor internal temperature: Place a thermometer directly in the reaction mixture, not just in the cooling bath, for accurate temperature monitoring.
-
Slow addition: The diazonium salt solution should be added to the cold CuCN solution slowly and beneath the surface to promote immediate reaction and minimize decomposition.[5]
Issue 2: Accidental Hydrolysis of the Cyano Group
Question: During workup, my product's analytical data (IR, NMR) suggests the presence of an amide or even a dicarboxylic acid. How can I avoid hydrolyzing the nitrile?
Answer: The cyano group (nitrile) is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially when heated.[6][7] This side reaction converts the desired nitrile first to an amide (3-carbamoyl-2-methoxybenzoic acid) and then, with further hydrolysis, to a dicarboxylic acid (2-methoxyphthalic acid).
Causality:
-
Acid-catalyzed hydrolysis: During workup, if a strong acid is used to neutralize the reaction mixture and the pH drops too low (pH < 2), especially with heating, the nitrile can undergo hydrolysis.[7]
-
Base-catalyzed hydrolysis: Similarly, prolonged exposure to strong bases (pH > 12) during workup or purification, particularly at elevated temperatures, will also promote hydrolysis to the corresponding carboxylate.[6][8][9]
Side Reaction Mechanism:
Caption: Hydrolysis pathway of the cyano group.
Preventative Measures & Protocol:
-
Controlled Neutralization: During workup, carefully adjust the pH of the reaction mixture. Instead of using a strong acid, consider a buffered solution or a weaker acid like acetic acid for neutralization. Aim for a final pH between 3 and 5 to precipitate the product without inducing significant hydrolysis.
-
Avoid High Temperatures: Perform all neutralization and extraction steps at room temperature or below. Avoid heating the aqueous solution of the product for extended periods.
-
Purification Strategy: If hydrolysis has occurred, these byproducts can be challenging to remove. The increased polarity of the amide and diacid impurities makes them separable by column chromatography, though this is not ideal for large-scale work. Recrystallization can also be effective if a suitable solvent system is found that differentiates between the solubilities of the desired product and the impurities.
Issue 3: Demethylation of the Methoxy Group
Question: My mass spectrometry results show a peak corresponding to 3-cyano-2-hydroxybenzoic acid. What is causing the loss of the methyl group?
Answer: Cleavage of the aryl methyl ether bond is a known side reaction, particularly when strong acids are used at elevated temperatures.[10][11][12]
Causality: The methoxy group (-OCH₃) is generally stable, but the ether linkage can be cleaved by strong nucleophiles or strong acids. In the context of this synthesis, if a strong acid like HBr or HI is present (even as an impurity) or if the reaction mixture is heated excessively in the presence of a strong acid like HCl or H₂SO₄, the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻), leading to demethylation.
Preventative Measures:
-
Choice of Acid: Use HCl for the diazotization step, as it is less prone to causing demethylation than HBr or HI.
-
Temperature Control: As with preventing diazonium salt decomposition, strict temperature control during all acidic steps is crucial. Avoid any prolonged heating of acidic solutions containing the product.
-
Reagent Purity: Ensure all reagents are free from contaminants that could promote demethylation.
Impurity Profile and Purification
A successful synthesis requires not only forming the product but also effectively removing process-related impurities.
| Impurity Name | Structure | Common Cause | Recommended Purification Method |
| 2-Methoxy-3-hydroxybenzoic Acid | Aromatic ring with -COOH, -OCH₃, and -OH | Decomposition of diazonium salt | Recrystallization (exploiting polarity difference), or liquid-liquid extraction at controlled pH. |
| 3-Carbamoyl-2-methoxybenzoic Acid | Aromatic ring with -COOH, -OCH₃, and -CONH₂ | Partial hydrolysis of the cyano group | Column chromatography or fractional crystallization. |
| 2-Methoxyphthalic Acid | Aromatic ring with two -COOH and one -OCH₃ | Complete hydrolysis of the cyano group | Can be removed by extraction with a basic aqueous solution (e.g., NaHCO₃), as the diacid is more acidic. |
| Starting Amine | 3-Amino-2-methoxybenzoic Acid | Incomplete diazotization | Wash crude product with a dilute acid solution to protonate and dissolve the unreacted amine. |
Standard Recrystallization Protocol:
-
Dissolve the crude 3-Cyano-2-methoxybenzoic Acid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.[13]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]
By understanding the mechanisms behind these common side reactions and implementing the suggested control measures, researchers can significantly improve the yield, purity, and reproducibility of their 3-Cyano-2-methoxybenzoic Acid synthesis.
References
- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.
-
NRO Chemistry. (2020-10-10). Sandmeyer Reaction. YouTube. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
- Google Patents. (CN104151157A). Preparation method of methoxybenzoic acid.
-
Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Sciencemadness.org. (2016-01-01). Preparation of 3-methoxybenzoic acid. Available at: [Link]
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. Available at: [Link]
- Google Patents. (US6613930B2). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
The Organic Chemistry Tutor. (2024-04-26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
- Google Patents. (US3223723A). Process for the preparation of cyanobenzoic acid.
- Google Patents. (CN112521318A). Preparation method of amisulpride important intermediate.
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
- Google Patents. (US7053218B2). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- Google Patents. (EP0989115A2). Process for producing cyanobenzoic acid derivatives.
- Google Patents. (CN103214396B). Production method of 3-cyanobenzoic acid.
-
ResearchGate. (2013-12-01). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]
-
ACS Publications. (2019). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available at: [Link]
-
Semantic Scholar. (2013-12-01). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]
-
Infinity Learn. Hydrolysis of benzonitrile gives. Available at: [Link]
-
MDPI. (2023-05-22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
YouTube. (2016-04-07). Base Hydrolysis of Benzonitrile. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
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Validation & Comparative
Technical Comparison Guide: 13C NMR Characterization of 3-Cyano-2-methoxybenzoic Acid
The following guide is structured as a high-level technical resource for pharmaceutical scientists and organic chemists. It prioritizes actionable data, comparative logic, and rigorous validation protocols over generic descriptions.
Part 1: Executive Summary & Strategic Importance
In drug development, 3-Cyano-2-methoxybenzoic acid serves as a critical scaffold, particularly for poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic APIs.[1] Its structural integrity relies on the precise regiochemistry of the cyano (-CN) and methoxy (-OMe) substituents.[1]
The Analytical Challenge: Distinguishing the 3-cyano isomer from its 4-cyano or 5-cyano regioisomers (common byproducts of non-selective cyanation) is difficult using low-resolution MS or 1H NMR due to overlapping aromatic splitting patterns.[1] 13C NMR is the definitive tool for this validation because it directly probes the carbon skeleton's electronic environment, offering distinct quaternary carbon fingerprints that protons cannot provide.
Key Performance Indicator: The "Performance" of this analytical method is defined by its ability to:
-
Resolve the sterically crowded C2 (C-OMe) and C3 (C-CN) signals.
-
Differentiate the target from the 3-bromo precursor (reaction monitoring).
-
Validate regiochemistry against the 4-cyano isomer.
Part 2: Technical Specifications & Predicted Spectral Data
Theoretical Chemical Shift Assignment (DMSO-d )
Note: Values are calculated based on substituent chemical shift (SCS) additivity principles relative to benzene (128.5 ppm), corrected for solvent effects (DMSO-d
| Carbon Position | Assignment | Predicted Shift ( | Signal Type | Mechanistic Insight |
| C-8 (COOH) | Carbonyl | 166.0 - 168.0 | Quaternary | Deshielded by electronegative oxygens; broadens if proton exchange is fast.[1] |
| C-2 | Ar-C-OMe | 163.0 - 165.0 | Quaternary | Heavily deshielded by ipso-OMe (+31 ppm) and ortho-CN (+3.6 ppm).[1] |
| C-4 | Ar-C-H | 136.0 - 138.0 | CH | Para to COOH (+4.[1]3) and ortho to CN (+3.6).[1] |
| C-6 | Ar-C-H | 133.0 - 135.0 | CH | Ortho to COOH (+1.[1]3) and para to CN (+3.9).[1] |
| C-5 | Ar-C-H | 121.0 - 123.0 | CH | Meta to both electron-withdrawing groups; least perturbed CH. |
| C-1 | Ar-C-COOH | 117.0 - 119.0 | Quaternary | Shielded by ortho-OMe (-14.4 ppm).[1] |
| C-9 (CN) | Nitrile | 114.0 - 116.0 | Quaternary | Characteristic |
| C-3 | Ar-C-CN | 100.0 - 105.0 | Quaternary | Diagnostic Peak. Highly shielded by ipso-CN (-15.[1]4) and ortho-OMe (-14.4).[1] |
| C-7 (OMe) | Methoxy | 56.0 - 62.0 | CH | Typical aromatic methoxy range.[1] |
Critical Observation: The signal for C-3 (the ring carbon attached to the nitrile) is the most vital diagnostic marker. The combined shielding effects of the ipso-cyano and ortho-methoxy groups push this resonance upfield to ~100-105 ppm, a region rarely occupied by aromatic carbons in benzoic acid derivatives.
Solvent Comparison: DMSO-d vs. CDCl [1]
| Feature | DMSO-d | CDCl |
| Solubility | Excellent. Dissolves polar benzoic acids readily.[1] | Poor. Often requires derivatization (esterification) or heating.[1] |
| COOH Visibility | High. H-bonding stabilizes the acid dimer/monomer equilibrium, sharpening the C=O signal. | Variable. Dynamic exchange can broaden the C=O peak, reducing S/N ratio. |
| Chemical Shifts | Slight downfield shift (~1-2 ppm) for Carbonyl/Nitrile due to polarity.[1] | Standard reference values. |
| Solvent Residual | Septet at 39.5 ppm.[1] | Triplet at 77.0 ppm.[1] |
Part 3: Comparative Analysis (The "Alternatives")
This section objectively compares the 13C NMR profile of the target against its primary impurities/precursors.
Scenario A: Reaction Monitoring (Target vs. Precursor)
Precursor: 3-Bromo-2-methoxybenzoic acid.[1]
Transformation: Pd-catalyzed cyanation (Br
| Spectral Feature | Precursor (3-Bromo) | Target (3-Cyano) | Change ( |
| C-3 (Ipso) | ~118 ppm (C-Br) | ~102 ppm (C-CN) | -16 ppm (Shielding) |
| Nitrile Carbon | Absent | ~115 ppm | New Signal |
| C-2 (C-OMe) | ~158 ppm | ~164 ppm | +6 ppm (Deshielding) |
Scenario B: Regioisomer Differentiation (Target vs. 4-Cyano)
Alternative: 4-Cyano-2-methoxybenzoic acid (Impurity).[1]
| Feature | 3-Cyano (Target) | 4-Cyano (Isomer) | Differentiation Logic |
| C-3 Environment | Quaternary (C-CN) | Tertiary (C-H) | DEPT-135 or APT experiment will show C3 as "up" (or invisible) in Target, but "down" (CH) in Isomer. |
| C-4 Environment | Tertiary (C-H) | Quaternary (C-CN) | C4 shifts from ~137 ppm (CH) to ~115 ppm (C-CN) in the 4-cyano isomer.[1] |
| Symmetry | Asymmetric | Asymmetric | Both are asymmetric; simple carbon counting is insufficient.[1] |
Part 4: Experimental Protocol (Self-Validating System)
Sample Preparation
-
Mass: Weigh 20–30 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1]-
Why: Ensures complete solubility and prevents concentration-dependent chemical shift drifting of the COOH group.
-
-
Additives: Optional addition of 1-2 drops of Cr(acac)
(Relaxation Agent).[1]-
Why: The quaternary carbons (CN, COOH, C-OMe, C-CN) have long
relaxation times.[1] Without this agent, they may integrate poorly or disappear in rapid scans.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Critical: Standard 1.0s delays are insufficient for the nitrile carbon. Short delays lead to under-quantification of the CN peak.
-
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
-
Temperature: 298 K (25°C).[1]
Validation Workflow (Graphviz)
Caption: Logical decision tree for validating the 3-cyano regiochemistry using 13C NMR markers.
Part 5: References
-
Doc Brown's Chemistry. (n.d.).[1] The 13C NMR spectrum of benzoic acid. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 3-methoxy- Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved February 4, 2026, from [Link][1]
-
Compound Interest. (2015).[1][2][3] A Guide to 13C NMR Chemical Shift Values. Retrieved February 4, 2026, from [Link][1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Referenced for DMSO/CDCl3 solvent residual data). [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Cyano-2-methoxybenzoic Acid
Executive Summary
The precise and accurate quantification of 3-Cyano-2-methoxybenzoic Acid is paramount for researchers and drug development professionals, particularly in the contexts of synthetic chemistry process control, impurity profiling, and pharmacokinetic studies. As a key intermediate or potential impurity, its concentration directly impacts reaction yield, final product purity, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical methodologies for its quantification. We will move beyond mere procedural lists to explore the underlying scientific rationale for methodological choices, ensuring that each protocol serves as a robust, self-validating system. This document is designed to empower researchers to select and implement the most appropriate analytical strategy based on their specific requirements for sensitivity, selectivity, throughput, and sample matrix complexity.
Analyte Profile: 3-Cyano-2-methoxybenzoic Acid
Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is crucial. 3-Cyano-2-methoxybenzoic Acid (C₉H₇NO₃, Molar Mass: 177.16 g/mol ) is a substituted benzoic acid derivative.[1] Its structure, featuring a carboxylic acid group, a nitrile (cyano) group, and a methoxy group on a benzene ring, dictates its analytical behavior.
-
Polarity: The carboxylic acid and cyano groups impart significant polarity, while the methoxy group and benzene ring contribute non-polar character. This amphiphilic nature makes it well-suited for reverse-phase liquid chromatography.
-
Acidity: The carboxylic acid group (pKa ~4) will be ionized at neutral or basic pH. To achieve good chromatographic peak shape and retention, its ionization must be suppressed by using an acidified mobile phase.
-
Chromophores: The benzene ring and cyano group are strong chromophores, making the molecule readily detectable by UV-Vis spectrophotometry.
-
Volatility: The carboxylic acid group makes the molecule non-volatile, necessitating derivatization for analysis by Gas Chromatography (GC).[2]
Comparative Analysis of Key Quantitative Methods
The selection of an analytical method is a critical decision driven by the specific analytical challenge. The primary techniques for quantifying 3-Cyano-2-methoxybenzoic Acid are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography (GC) presents a more complex, though viable, alternative.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential workhorse for the quantification of small organic molecules in quality control and research environments. Its balance of performance, cost-effectiveness, and robustness makes it the first-line approach for assay and purity determinations where moderate sensitivity is sufficient.
-
Expertise & Rationale: The causality behind a typical HPLC-UV method lies in manipulating the analyte's interaction with the stationary and mobile phases. We select a C18 (octadecylsilyl) column, a non-polar stationary phase, which retains the analyte primarily through hydrophobic interactions with its benzene ring. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is acidified (e.g., with 0.1% formic or phosphoric acid). This acidification is critical; it converts the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH), increasing its hydrophobicity and ensuring consistent retention and sharp, symmetrical peaks.[3] UV detection is chosen for its simplicity and the strong absorbance of the aromatic ring.
-
Trustworthiness & Self-Validation: A well-described HPLC method is inherently a self-validating system. System suitability tests (SSTs), such as injection precision, peak tailing factor, and theoretical plates, are performed before any sample analysis to confirm the system is performing correctly. The validation of the method itself involves experimentally proving its linearity, accuracy, precision, and limits of detection and quantification, as stipulated by guidelines from the International Council for Harmonisation (ICH).[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[7][8]
-
Expertise & Rationale: This technique couples the separation power of HPLC with the exquisite specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole, a specific parent ion (the molecular ion of our analyte) is selected. This ion is then fragmented in a collision cell, and specific fragment ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it is highly improbable that an interfering compound will have the same retention time, the same parent mass, and produce the same fragment ions.[9][10]
-
Trustworthiness & Self-Validation: The self-validating nature of LC-MS/MS is even more pronounced than that of HPLC-UV. The ratio of two different fragment ion transitions can be monitored; this ratio must remain constant between the calibration standards and the unknown samples, providing an additional layer of identity confirmation. The use of a stable isotope-labeled internal standard (SIL-IS) is best practice. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same ionization effects, allowing for highly accurate correction of matrix effects and experimental variability.
Gas Chromatography (GC)
GC is a powerful separation technique, but its application to polar, non-volatile compounds like carboxylic acids is not straightforward.
-
Expertise & Rationale: Direct injection of 3-Cyano-2-methoxybenzoic Acid onto a GC column would result in poor peak shape and potential irreversible adsorption to active sites in the system.[2] To overcome this, the polar carboxylic acid group must be chemically modified in a process called derivatization. Common approaches include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA or HMDS). This reaction replaces the acidic proton with a non-polar group, increasing the analyte's volatility and thermal stability, making it suitable for GC analysis.[2]
-
Trustworthiness & Self-Validation: The primary challenge with GC is the derivatization step itself. The reaction must be proven to be reproducible and complete. Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. Therefore, the validation of a GC method must rigorously assess the robustness and efficiency of the derivatization protocol.
Performance Comparison of Analytical Methods
The choice of method is a trade-off between various performance characteristics. The following table provides a comparative summary based on typical, validated methods for similar aromatic acids.[11]
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-FID/MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 1.0% (with SIL-IS) | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | ng/mL range |
| Selectivity | High | Very High | High |
| Matrix Effect | Moderate | High (manageable with IS) | Low to Moderate |
| Throughput | Moderate | High (with UPLC) | Low (due to sample prep) |
| Cost (Instrument/Consumables) | Low | High | Moderate |
Detailed Experimental Protocols
The following sections provide detailed, self-validating protocols for the recommended analytical methods.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol is designed for assay determination and purity analysis in bulk materials or simple formulations.
Caption: General workflow for the quantification of 3-Cyano-2-methoxybenzoic Acid by HPLC-UV.
-
Reagents and Materials:
-
3-Cyano-2-methoxybenzoic Acid Reference Standard (Certified purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (HCOOH) or Phosphoric Acid (H₃PO₄), ACS Grade
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
-
-
Standard and Sample Preparation:
-
Mobile Phase: Prepare a solution of Acetonitrile and Water containing 0.1% v/v Formic Acid. A typical starting gradient might be 70:30 Water:Acetonitrile.
-
Diluent: A mixture of 50:50 Acetonitrile:Water is a suitable starting point.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[11]
-
Calibration Standards: Serially dilute the stock solution with diluent to prepare a series of at least five standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[11]
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.[11]
-
-
Instrumental Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase: 70:30 (Water + 0.1% HCOOH) : (Acetonitrile + 0.1% HCOOH). Adjust ratio as needed for optimal retention (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm (determine experimentally by scanning a standard solution).
-
Injection Volume: 10 µL.
-
-
Method Validation Parameters (Self-Validating System):
-
Specificity: Inject a blank (diluent) and a placebo (sample matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Plot the peak area response versus the concentration of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should meet predefined criteria.
-
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically where the signal-to-noise ratio is > 10).
-
Protocol 2: Quantification by LC-MS/MS
This protocol is optimized for trace-level analysis in complex matrices.
Caption: Decision tree for selecting the appropriate analytical method for 3-Cyano-2-methoxybenzoic Acid.
-
Reagents and Materials:
-
As per HPLC-UV protocol, but use LC-MS grade solvents and additives (formic acid is preferred over phosphoric acid as it is volatile).
-
Stable Isotope-Labeled Internal Standard (if available).
-
-
Standard and Sample Preparation:
-
Preparation follows the same principles as for HPLC, but concentrations will be much lower (e.g., pg/mL to low ng/mL range).
-
For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is required to remove matrix interferences.
-
-
Instrumental Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
-
MRM Transitions: These must be determined experimentally by infusing a standard solution. For C₉H₇NO₃ (mass 177.16), the parent ion [M-H]⁻ would be m/z 176.1. Fragment ions would be determined in product ion scan mode (e.g., loss of CO₂ to give m/z 132.1).
-
Example Primary Transition (Quantifier): 176.1 -> 132.1
-
Example Secondary Transition (Qualifier): 176.1 -> [another fragment]
-
-
-
Method Validation Parameters:
-
Validation follows the same principles as HPLC-UV but with much lower concentration ranges and stricter acceptance criteria for precision and accuracy (e.g., within 15% for accuracy, <15% RSD for precision).[12]
-
Matrix Effect: Must be evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
-
Selectivity: Assessed by analyzing at least six different blank matrix lots to ensure no interferences.
-
Conclusion and Recommendations
The quantification of 3-Cyano-2-methoxybenzoic Acid can be reliably achieved using several chromatographic techniques.
-
For routine quality control, assay, and purity testing of drug substances or formulated products, RP-HPLC-UV is the recommended method. It offers a superb balance of performance, robustness, and cost-effectiveness. The protocol provided herein establishes a self-validating framework for its implementation.
-
For applications requiring ultra-high sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is unequivocally the superior choice. Its specificity minimizes interferences and provides the low detection limits necessary for these demanding applications.
The choice between these methods should be guided by the specific analytical requirements outlined in the decision tree. By understanding the scientific principles behind each technique, researchers can confidently develop, validate, and deploy robust analytical methods for 3-Cyano-2-methoxybenzoic Acid.
References
-
SIELC Technologies. (2018). 3-Methoxy-2-nitrobenzoic acid. Available at: [Link]
-
Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (n.d.). ResearchGate. Available at: [Link]
-
Determination of selected phenoxyalkanoic, benzonitrile and other compounds - METHOD STATEMENT. (2024). ALS. Available at: [Link]
-
A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. (2023). Toxicon. Available at: [Link]
-
Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Preparation method of methoxybenzoic acid. (n.d.). Google Patents.
-
Analytical Methods. (n.d.). Japan Environment Agency. Available at: [Link]
-
Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. (2025). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. Available at: [Link]
-
New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (2015). SlideShare. Available at: [Link]
-
Benzoic acid determination with GC-FID? (2023). ResearchGate. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. (2007). Journal of Chromatographic Science. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Available at: [Link]
-
Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Benzoic acid, 3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica. Available at: [Link]
-
3-Methoxybenzoic Acid. (n.d.). PubChem. Available at: [Link]
-
Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]
-
Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Available at: [Link]
-
Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. Available at: [Link]
-
Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011). Agilent. Available at: [Link]
-
3-cyano-2-methoxybenzoic acid (C9H7NO3). (n.d.). PubChem. Available at: [Link]
Sources
- 1. PubChemLite - 3-cyano-2-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxy-2-nitrobenzoic acid | SIELC Technologies [sielc.com]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-Cyano-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. 3-Cyano-2-methoxybenzoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the cyano and carboxylic acid functionalities, as well as the electronic influence of the methoxy group. The unambiguous elucidation of their molecular architecture is a critical step in understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural confirmation of 3-cyano-2-methoxybenzoic acid derivatives. As a Senior Application Scientist, this document moves beyond a mere listing of methods to offer insights into the causality behind experimental choices, presenting a self-validating system of protocols for robust structural determination. We will delve into the practical applications and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
The Orthogonal Approach: A Multi-Technique Strategy for Unambiguous Confirmation
A single analytical technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel organic molecule. An orthogonal approach, leveraging the distinct physical principles of multiple techniques, provides a more robust and reliable confirmation. Each method probes different aspects of the molecular structure, and their combined data create a comprehensive and validated structural assignment.
Caption: Orthogonal approach to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 3-cyano-2-methoxybenzoic acid derivatives, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: Probing the Proton Environment
Expected ¹H NMR Spectral Features for 3-Cyano-2-methoxybenzoic Acid:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | Highly deshielded proton, characteristic of carboxylic acids. |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Triplet, Doublet of Doublets | The substitution pattern on the benzene ring will dictate the splitting pattern. The electron-withdrawing cyano group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | A sharp singlet integrating to three protons, characteristic of a methoxy group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-cyano-2-methoxybenzoic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Spectral Features for 3-Cyano-2-methoxybenzoic Acid:
| Carbon | Expected Chemical Shift (ppm) | Key Insights |
| Carboxylic Acid (-COOH) | 165 - 175 | Characteristic downfield shift for a carboxylic acid carbon. |
| Aromatic Carbons | 110 - 140 | Six distinct signals are expected due to the lack of symmetry. The carbons attached to the electron-withdrawing cyano group and the electron-donating methoxy group will show significant shifts. |
| Cyano (-C≡N) | 115 - 125 | The cyano carbon has a characteristic chemical shift in this region. |
| Methoxy (-OCH₃) | 55 - 65 | Typical chemical shift for a methoxy carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. For 3-cyano-2-methoxybenzoic acid derivatives, IR spectroscopy can quickly confirm the presence of the carboxylic acid, cyano, and methoxy groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C≡N (Cyano) | 2220-2260 | Medium, sharp |
| C-O (Methoxy) | 1000-1300 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry: Determining Molecular Weight and Formula
Predicted Mass Spectrometry Data for 3-Cyano-2-methoxybenzoic Acid (C₉H₇NO₃):
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.0499 |
| [M+Na]⁺ | 200.0318 |
| [M-H]⁻ | 176.0353 |
Expected Fragmentation Pattern:
The fragmentation of 3-cyano-2-methoxybenzoic acid in the mass spectrometer would likely involve the loss of small, stable neutral molecules or radicals from the molecular ion. Key expected fragmentations include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of OCH₃: Cleavage of the methoxy group.
-
Loss of COOH: Decarboxylation.
-
Loss of CO: From the carboxylic acid.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Determine the m/z of the molecular ion and its adducts. Propose an elemental composition based on the accurate mass measurement. Analyze the fragmentation pattern to support the proposed structure.
Caption: General workflow for mass spectrometry analysis.
Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural confirmation. While crystallographic data for 3-cyano-2-methoxybenzoic acid itself is not publicly available, data for related benzoic acid derivatives can provide insights into expected crystal packing and molecular conformations.
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry | Provides the most comprehensive structural information in solution. | Requires soluble samples, can be complex for large molecules. |
| IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, requires very small sample amounts. | Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
The structural confirmation of 3-cyano-2-methoxybenzoic acid derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry is indispensable for determining the molecular weight and elemental composition. For ultimate certainty and a detailed understanding of the three-dimensional architecture, single crystal X-ray crystallography is the definitive technique. By judiciously applying these orthogonal methods, researchers can confidently and accurately elucidate the structures of these important pharmaceutical building blocks, paving the way for their further development.
References
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
-
Angewandte Chemie International Edition. Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. [Link]
-
PubChemLite. 3-cyano-2-methoxybenzoic acid (C9H7NO3). [Link]
-
PubChem. 2-Methoxybenzoic acid. [Link]
-
PubChem. 4-Cyano-2-methoxybenzoic acid. [Link]
-
PubChem. 3-Methoxybenzoic Acid. [Link]
- Google Patents.
-
SpectraBase. 2-Amino-3-methoxybenzoic acid. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Cyano-2-methoxybenzoic Acid
Topic: Personal protective equipment for handling 3-Cyano-2-methoxybenzoic Acid Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Summary
Compound Class: Substituted Aromatic Carboxylic Acid / Organic Nitrile Primary Hazard Vector: Inhalation of fine particulate dust and direct mucous membrane contact. Risk Profile: While organic nitriles (R-CN) generally exhibit lower acute toxicity than inorganic cyanides, 3-Cyano-2-methoxybenzoic Acid possesses a dual-hazard motif: the acidity of the carboxylic group (pKa ≈ 3–4) causes immediate tissue irritation, while the cyano moiety presents a theoretical risk of metabolic toxicity if ingested or absorbed in high quantities.[1]
Immediate Action Required:
-
Containment: Handle exclusively within a certified Chemical Fume Hood (CFH).
-
Minimum PPE: Double nitrile gloves, chemical splash goggles, and N95/P95 respiratory protection if handling outside a hood (not recommended).
Risk Assessment & Hazard Identification (GHS Standards)
The following classification is synthesized from structural analogs (e.g., 3-cyanobenzoic acid, 2-methoxybenzoic acid) and functional group reactivity.
| Hazard Class | Category | Hazard Statement (H-Code) | Clinical/Operational Implication |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] | Acidic hydrolysis on moist skin can cause dermatitis. |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][5][6] | High risk of corneal damage due to acidity. |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][3][6] | Dust inhalation triggers coughing/inflammation. |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed.[1][2] | Systemic toxicity possible upon ingestion.[4][7] |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific permeation risks of benzoic acid derivatives.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient.[1] Fine acidic dust can bypass side shields. Goggles provide a seal against airborne particulates and potential splashes during solubilization. |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Outer Layer: Protects against gross contamination.Inner Layer: Acts as a barrier during doffing. Nitrile offers excellent resistance to organic acids. Latex is not recommended due to higher permeability to organic solvents used in downstream synthesis. |
| Respiratory | N95/P95 Respirator (if outside hood) | Primary Control: Engineering controls (Fume Hood).Secondary: If weighing large quantities (>5g) where static drift is possible, wear a fit-tested N95 to prevent inhalation of micronized dust.[1] |
| Body | Lab Coat (Poly/Cotton) + Closed-toe Shoes | Standard barrier protection.[1] For scale-up (>100g), use Tyvek sleeves to bridge the gap between glove and coat cuff. |
Operational Workflows
A. PPE Donning & Doffing Logic
Proper doffing is critical to prevent secondary exposure from dust settled on PPE surfaces.
Figure 1: Sequential PPE Donning and Doffing protocol designed to minimize particulate migration.
B. Solid Handling & Solubilization Protocol
The moment of highest risk is the transfer of the dry solid, where static electricity can disperse the powder.
Step-by-Step Methodology:
-
Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood. Pre-weigh the solvent container if possible to avoid transferring solid back and forth.
-
Static Control: Use an ionizing bar or wipe the spatula with an anti-static wipe if the powder appears "fly-away."
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer solid to the weighing boat.
-
Critical Step: Immediately recap the source container before moving the weighing boat.
-
-
Solubilization: Add the solid to the solvent (not solvent to solid) to minimize "puffing" of dust.
-
Decontamination: Wipe the balance and surrounding area with a wet paper towel (solvent-soaked) immediately after weighing. Dispose of the wipe as solid chemical waste.
Emergency Response & Decontamination
Scenario 1: Minor Spill (< 5g)
-
Do NOT use a brush or broom (generates dust).
-
Action: Cover the spill with wet paper towels (water or ethanol). Scoop up the wet slurry and place it into a wide-mouth solid waste container.
-
Cleaning: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residue, followed by water.
Scenario 2: Skin/Eye Exposure [2][3][4][5][6][7][8][9]
-
Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity requires thorough irrigation to prevent corneal burns.
-
Skin: Wash with soap and copious water.[3][4][5][6][7][10][11] Do not use organic solvents (acetone, ethanol) on skin, as they may enhance the absorption of the nitrile moiety.
Scenario 3: Fire
-
Media: Water spray, Carbon Dioxide (CO2), Dry Chemical.[1][10][12]
-
Hazard: Combustion may release Nitrogen Oxides (NOx) and trace Hydrogen Cyanide (HCN).[1] Firefighters must wear SCBA.
Disposal Strategy
Proper disposal ensures regulatory compliance and environmental safety.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, spill cleanup materials.[1] | Incineration. Label as "Solid Waste: Organic Acid/Nitrile Contaminated." |
| Liquid Waste | Reaction mixtures, mother liquors.[1] | High BTU Incineration. Segregate into "Organic Solvents" stream. Ensure pH is neutral if mixing with general organic waste to prevent unexpected reactivity. |
| Sharps/Glass | Contaminated pipettes, broken vials.[1] | Dedicated Sharps Container (Incineration). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22342559, 3-cyano-2-methoxybenzoic acid.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]
Sources
- 1. PubChemLite - 3-cyano-2-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. 3-Methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
